molecular formula C23H20FN3O3S2 B15079615 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide

2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B15079615
M. Wt: 469.6 g/mol
InChI Key: RIMMVJMQXIEUMH-VXPUYCOJSA-N
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Description

2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including thiazolidine, indole, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety, and finally the attachment of the fluorophenyl acetamide group. Common reagents used in these steps include thionyl chloride, indole derivatives, and fluorophenyl acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and indole moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the indole and thiazolidine rings suggests possible activity as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases. The fluorophenyl group is often associated with improved pharmacokinetic properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide
  • **2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H20FN3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H20FN3O3S2/c1-2-3-12-26-22(30)20(32-23(26)31)19-16-6-4-5-7-17(16)27(21(19)29)13-18(28)25-15-10-8-14(24)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,25,28)/b20-19-

InChI Key

RIMMVJMQXIEUMH-VXPUYCOJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)SC1=S

Origin of Product

United States

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